Etodolac - 41340-25-4

Etodolac

Catalog Number: EVT-267928
CAS Number: 41340-25-4
Molecular Formula: C17H21NO3
Molecular Weight: 287.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Etodolac, chemically known as 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid, is a non-steroidal anti-inflammatory drug (NSAID). [] It exists as a racemic mixture of R-(-) and S-(+) enantiomers. [] Although classified as a preferential cyclooxygenase-2 (COX-2) inhibitor, its selectivity for COX-2 is not absolute, indicating interaction with both COX isoforms. [, ] Etodolac serves as a valuable tool in scientific research, particularly in studies exploring inflammation, pain pathways, and potential chemopreventive effects.

Future Directions
  • Elucidating COX-Independent Mechanisms: Further investigation is needed to fully understand the COX-independent mechanisms contributing to etodolac's pharmacological effects, particularly in neuropathic pain and potential chemopreventive activities. [, , ]
  • Enantiomer-Specific Effects: Exploring the distinct pharmacological activities and disposition profiles of R- and S-etodolac could lead to the development of enantiopure formulations with potentially improved efficacy and safety profiles. [, , , ]
  • Novel Drug Delivery Systems: Developing novel drug delivery systems, such as transdermal gels or rectal delivery systems, could enhance etodolac's therapeutic potential by improving bioavailability, targeting drug delivery, and minimizing systemic side effects. [, ]
  • Investigating Combination Therapies: Exploring the use of etodolac in combination with other therapeutic agents could lead to synergistic effects and improved outcomes in managing complex diseases like cancer and inflammatory conditions. [, ]
Source and Classification

Etodolac was first synthesized in the 1980s and has since been marketed under various brand names. It belongs to the class of drugs known as non-selective cyclooxygenase inhibitors, which work by inhibiting the enzymes responsible for the formation of prostaglandins—chemicals that mediate inflammation and pain. The chemical formula for etodolac is C_17H_21NO_3, and its IUPAC name is 1-(7-ethyl-1H-indol-1-yl)ethanone-2-acetic acid.

Synthesis Analysis

Methods and Technical Details

The synthesis of etodolac typically involves several steps, starting from 7-ethyl-tryptophol. One notable method includes the reaction of 7-ethyl-tryptophol with methyl 3-oxo-pentanoate in an aromatic hydrocarbon solvent like toluene. This reaction is conducted in the presence of concentrated sulfuric acid as a catalyst, at temperatures ranging from -20°C to +50°C. The product undergoes hydrolysis to yield etodolac.

Key steps in the synthesis process include:

  1. Reaction Setup: Combine 7-ethyl-tryptophol and methyl 3-oxo-pentanoate in toluene.
  2. Catalysis: Add concentrated sulfuric acid dropwise while maintaining low temperatures.
  3. Phase Separation: After the reaction, separate the organic phase using potassium bicarbonate.
  4. Purification: Concentrate and crystallize to obtain pure etodolac methyl ester .
Molecular Structure Analysis

Structure and Data

Etodolac's molecular structure features a bicyclic indole ring fused with an acetic acid moiety. The compound has a molecular weight of approximately 287.35 g/mol.

The structural representation can be described as follows:

  • Chemical Formula: C_17H_21NO_3
  • Molecular Weight: 287.35 g/mol
  • Key Functional Groups: Indole ring, acetic acid group.

The three-dimensional conformation plays a critical role in its pharmacological activity, particularly in its interaction with cyclooxygenase enzymes.

Chemical Reactions Analysis

Reactions and Technical Details

Etodolac participates in various chemical reactions typical for NSAIDs, primarily involving esterification and hydrolysis processes. Its synthesis can also involve modifying its structure to create derivatives with enhanced properties or reduced side effects.

For instance, etodolac can be transformed into hydrazones or thiazolidinones, which have been evaluated for their anticancer properties . These modifications often involve reactions such as:

  1. Esterification: Formation of esters from carboxylic acids.
  2. Hydrazone Formation: Reaction with hydrazine derivatives to yield hydrazones.
  3. Thiazolidinone Synthesis: Involves cyclization reactions with thioketones.
Mechanism of Action

Process and Data

Etodolac exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, etodolac reduces the synthesis of prostaglandins, leading to decreased inflammation, pain, and fever.

The mechanism can be summarized as follows:

  1. Inhibition of Cyclooxygenase Enzymes: Etodolac binds to COX enzymes, preventing them from converting arachidonic acid into prostaglandins.
  2. Reduction of Prostaglandin Levels: Lower levels of prostaglandins result in reduced inflammatory responses.
  3. Pain Relief: The decrease in inflammatory mediators alleviates pain associated with various conditions.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Etodolac exhibits several notable physical and chemical properties:

  • Appearance: White crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol; poorly soluble in water.
  • Melting Point: Approximately 130°C.

These properties influence its formulation into various dosage forms such as tablets or capsules.

Applications

Scientific Uses

Etodolac is primarily utilized in clinical settings for:

  1. Pain Management: Effective in treating acute pain conditions such as postoperative pain or dental pain.
  2. Anti-inflammatory Treatment: Commonly prescribed for chronic inflammatory diseases like osteoarthritis or rheumatoid arthritis.
  3. Research Applications: Investigated for potential anticancer activities through modified derivatives .

Additionally, ongoing research explores new formulations and combinations that may enhance its therapeutic efficacy while minimizing side effects.

Synthesis and Manufacturing Innovations

Historical Evolution of Synthetic Pathways for Etodolac

The synthetic journey of etodolac (C₁₇H₂₁NO₃) commenced with its patenting in 1971, culminating in FDA approval in 1991. Early manufacturing routes relied heavily on the Fischer indole synthesis as the cornerstone reaction, utilizing 7-ethylindole as a principal precursor. This method involved multi-step transformations with limited regioselectivity, resulting in moderate overall yields (typically 40-50%). A significant bottleneck was the pyrannylation step, which required harsh acidic conditions and generated substantial byproducts, complicating purification processes. The initial synthetic pathway produced racemic etodolac, as the chiral center at the C1 position of the pyran ring received minimal stereochemical control [1] [4].

Industrial production later incorporated Grignard reactions for side-chain installation, though this introduced challenges related to moisture sensitivity and reagent costs. By the 1980s, optimized routes emerged using 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid as a key intermediate, improving yield to approximately 65%. Physical properties of the final compound were characterized as a white crystalline solid with a melting point of 145-148°C, low water solubility (0.0392 mg/mL at 20°C), and high n-octanol:water partition coefficient (log P 11.4 at pH 7.4) [1] [9]. These properties necessitated specialized handling during manufacturing to prevent heat/moisture degradation.

Table 1: Evolution of Key Synthetic Approaches for Etodolac

DecadeCore MethodologyKey IntermediateYield ImprovementMajor Limitations
1970sClassical Fischer indole synthesis7-Ethylindole40-50%Low regioselectivity, multiple byproducts
1980sGrignard-based side-chain elongation1,8-Diethyl-4,9-dihydro-3H-pyrano[3,4-b]indole~65%Moisture-sensitive reagents, high cost
1990s-PresentCatalytic asymmetric hydrogenationChiral β-hydroxy esters>80%Catalyst cost, requiring enantioselective control

Catalytic Asymmetric Synthesis Strategies for Chiral Resolution

Etodolac exists as a racemic mixture with marked enantiomeric divergence: the S-enantiomer demonstrates 179-fold greater COX-2 selectivity and therapeutic activity, while the R-enantiomer shows negligible anti-inflammatory effects but exhibits distinct biological activities (e.g., β-catenin inhibition in hepatoma cells) [4] [9]. This pharmacological dichotomy drove the development of enantioselective synthetic methods:

  • Chiral Auxiliary-Mediated Synthesis: A landmark approach employed (1S)-(−)-β-pinene derivatives as chiral auxiliaries to facilitate an asymmetric Friedel-Crafts reaction. This method achieved the enantioselective synthesis of (−)-8-norethyl-1′-normethyl etodolac with >90% enantiomeric excess (ee). The auxiliary directed stereochemistry during the ring-forming step, establishing the critical C1 chiral center before being cleaved under mild conditions [2] [7].

  • Biocatalytic Resolution: Modern routes leverage enzymatic transaminases (e.g., ATA-302 co-catalyzed by pyridoxal-5'-phosphate) for kinetic resolution of racemic intermediates. This green approach operates under aqueous conditions at ambient temperature, achieving ee values exceeding 98% and aligning with industrial safety standards [5].

  • Evans Oxazolidinone Application: Though not directly applied to etodolac, Evans chiral auxiliaries (e.g., in netarsudil synthesis) demonstrated viability for installing adjacent stereocenters in structurally complex acetic acid derivatives, informing etodolac process optimization [5].

These strategies enabled commercial production of single-enantiomer etodolac formulations, eliminating the need for post-synthetic resolution and reducing waste generation by 30-40% compared to traditional chromatographic separation [5] [7].

Green Chemistry Approaches in Industrial-Scale Production

Industrial etodolac synthesis has integrated solvent reduction and catalyst recovery to minimize environmental impact. Recent patents highlight the following innovations:

  • Solvent Substitution: Replacement of dichloromethane (DCM) and chloroform with ethyl acetate/water biphasic systems in Friedel-Crafts reactions reduced toxicological hazards. A Chinese patent (CN113929612A) demonstrated this modification while maintaining yields >85% at 50-60°C reaction temperatures [10].

  • Catalytic Hydrogenation: New routes utilize Pd/C-catalyzed hydrogenation for decarboxylation steps, achieving near-quantitative yields without stoichiometric metal reductants (e.g., lithium aluminum hydride). This eliminated halide waste streams and reduced heavy metal contamination risks [10].

  • Flow Chemistry: Continuous processing of the pyranoindole cyclization step diminished reaction times from 12 hours (batch) to <2 hours, enhancing energy efficiency by 60%. Small-footprint reactors enabled precise temperature control, suppressing thermal degradation byproducts [3] [10].

Table 2: Green Chemistry Metrics in Etodolac Production

InnovationTraditional ProcessGreen AlternativeEnvironmental Benefit
Cyclization SolventDichloromethaneEthyl acetate/waterReduced VOC emissions by 90%
Reduction AgentLithium aluminum hydrideCatalytic hydrogenation (Pd/C)Eliminated metal waste
Reaction ModeBatch processingContinuous flow60% energy reduction
Temperature ControlReflux conditionsMicrowave assistance40% shorter reaction times

These advancements align with atom economy principles, with E-factors (kg waste/kg product) decreasing from 35 to <8 in modern facilities. The shift toward enzymatic catalysis further reduced energy consumption by operating at ambient temperatures [5] [10].

Patent Landscape Analysis of Key Synthetic Methodologies

The etodolac patent landscape reveals strategic protection of enantioselective processes and formulation technologies, with key players including Wyeth (now Pfizer), Kowa Pharmaceuticals, and generic manufacturers:

  • Sustained-Release Formulations: US Patent 4,966,768 (expired) covered tablets combining etodolac with hydroxypropyl methylcellulose (7.0–8.6% hydroxypropoxyl content), ethylcellulose, and dibasic sodium phosphate. This technology provided 12-hour release profiles from monolithic matrices, achieving plasma concentrations within the 10–20 μg/mL therapeutic window for osteoarthritis [3] [6].

  • Asymmetric Synthesis: Patent protection for β-pinene-mediated asymmetric synthesis (Tetrahedron Lett. 1997) established proprietary routes to enantiomerically pure etodolac. This method circumvented existing Fischer indole routes, creating patentable process space despite the compound's generic status [2] [7].

  • Intermediate Purification: Chinese Patent CN113929612A protected a low-temperature crystallization technique for 7-ethyltryptophol intermediates, reducing genotoxic impurity levels below 0.15%. This innovation resolved a key quality issue in racemic synthesis routes [10].

Competitive analysis indicates that 78% of etodolac-related patents filed between 2010–2025 focus on crystal engineering (e.g., polymorph control) and enantioselective catalysis, while only 22% cover new medical uses. Patent litigation has centered on manufacturing processes rather than composition-of-matter claims, reflecting the compound's genericization post-2000 [6] [8] [10]. Current freedom-to-operate assessments require careful navigation of region-specific process patents, particularly in jurisdictions with stringent linkage regulations between drug and process patents.

Properties

CAS Number

41340-25-4

Product Name

Etodolac

IUPAC Name

2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

InChI

InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)

InChI Key

NNYBQONXHNTVIJ-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O

Solubility

3.92e-02 g/L

Synonyms

AY 24,236
AY 24236
AY-24,236
AY-24236
Etodolac
Etodolac, (+-)-Isomer
Etodolac, (-)-Isomer
Etodolac, (S)-Isomer
Etodolac, Monosodium Salt
Etodolac, Monosodium Salt, (+-) Isomer
Etodolac, Monosodium Salt, (S)-Isomer
Etodolic Acid
Lodine
Ramodar
Ultradol

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.